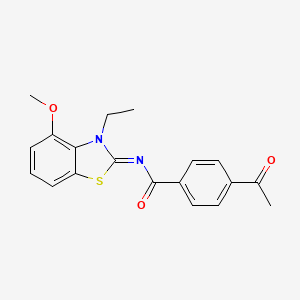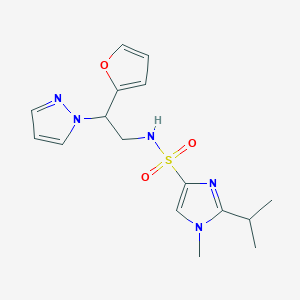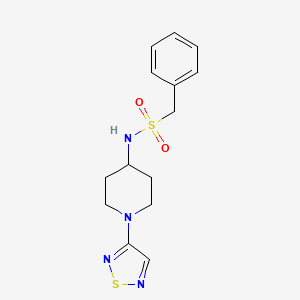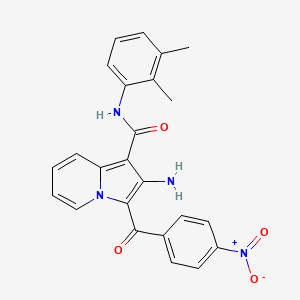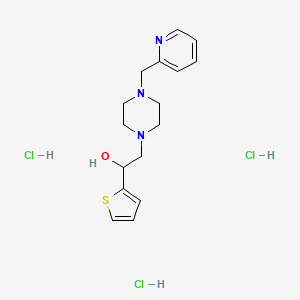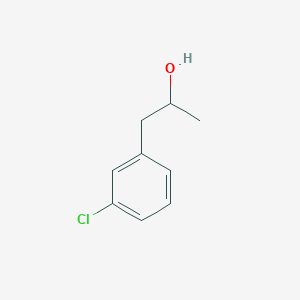![molecular formula C12H17ClFNO B2921938 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 2155854-81-0](/img/structure/B2921938.png)
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride include its molecular formula (C12H17ClFNO) and molecular weight (245.72). Other properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are involved in several diseases such as retinal disorders and glaucoma. The compound could serve as a scaffold for developing inhibitors targeting these isoenzymes .
Organofluorine Chemistry
The fluorine atom in this compound makes it relevant in organofluorine chemistry, where fluorine-containing compounds are used in medicines, agrochemicals, and catalysis. The unique properties of fluorine atoms can significantly affect the biological activity and pharmacokinetics of drug molecules .
Biological Activity Modulation
The stereochemistry and three-dimensional structure of the pyrrolidine ring can influence the biological activity of drug candidates. The different spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, which is crucial in the design of new compounds with specific target selectivity .
Chemical Synthesis
As an aryl fluorinated building block, this compound may be used in various chemical synthesis processes. Its structural features make it suitable for constructing more complex organic molecules, which can have applications across different fields of chemistry .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It can be inferred that the compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into drug molecules to modify their physicochemical parameters .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects .
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity .
Propriétés
IUPAC Name |
2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRJSVGEKPZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-2-methoxybenzyl)pyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2921858.png)
![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)
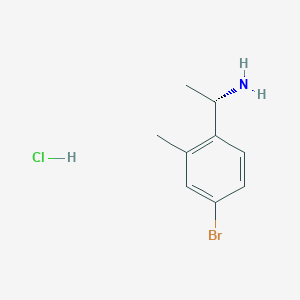
![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate](/img/structure/B2921861.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)

